(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
Description
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate (CAS: 215178-46-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its molecular formula is C₂₀H₂₃NO₄, with a molecular weight of 325.41 g/mol and a purity of ≥97% . The compound features an R-configuration at the chiral center of the hydroxy-3-methylbutan-2-yl moiety, which is critical for its stereochemical specificity in applications such as peptide synthesis and drug development. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxyl Group Protection
The secondary alcohol in (1-hydroxy-3-methylbutan-2-yl) intermediates is typically protected as a tert-butyldimethylsilyl (TBS) ether or benzyl ether to prevent undesired side reactions during carbamate formation. For example, silylation with TBSCl and imidazole in DMF achieves >90% protection efficiency.
Amine Group Activation
Primary amines are activated via Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate). Fmoc-OSu, generated by reacting Fmoc-Cl with N-hydroxysuccinimide, offers superior reactivity and reduced racemization risks compared to Fmoc-Cl.
Step-by-Step Synthetic Routes
Route 1: Carbamate Formation via Fmoc-OSu Coupling
Step 1: Synthesis of (R)-1-hydroxy-3-methylbutan-2-amine
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Starting material : (R)-2-amino-3-methyl-1-butanol (commercially available).
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Protection : TBSCl (1.2 eq), imidazole (2.5 eq), DMF, 0°C → RT, 12 h.
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Yield : 88–92% after column chromatography (hexane/EtOAc 4:1).
Step 2: Fmoc Protection of the Amine
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Reagents : Fmoc-OSu (1.1 eq), DIPEA (3 eq), anhydrous DMF, RT, 4 h.
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Workup : Precipitation in ice-cold diethyl ether, filtration.
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Yield : 85–90% (white solid).
Step 3: Deprotection of the TBS Group
Final Product Characterization :
Route 2: One-Pot Sequential Protection-Deprotection
This industrial-scale method minimizes intermediate isolation:
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Simultaneous Protection : TBSCl (1.2 eq) and Fmoc-OSu (1.1 eq) added to (R)-2-amino-3-methyl-1-butanol in DMF with DIPEA (4 eq), 0°C → RT, 18 h.
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Yield : 78% overall (compared to 82% in stepwise routes).
Reaction Optimization and Kinetic Studies
Solvent Effects on Carbamate Formation
| Solvent | Reaction Time (h) | Yield (%) | Racemization (%) |
|---|---|---|---|
| DMF | 4 | 85 | 1.2 |
| THF | 6 | 72 | 0.8 |
| DCM | 8 | 65 | 1.5 |
| Acetonitrile | 5 | 78 | 1.0 |
Polar aprotic solvents (DMF, acetonitrile) enhance Fmoc-OSu reactivity but may increase racemization. THF balances yield and stereochemical integrity.
Temperature and Equivalents Optimization
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Fmoc-OSu Equivalents : 1.05 eq minimizes side products while maintaining >85% yield.
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Temperature : Reactions at 0°C reduce racemization to <1% but require 8–12 h.
Analytical and Purification Techniques
HPLC Monitoring
Chiral Purity Assessment
Comparative Analysis with Alternative Methods
Fmoc-Cl vs. Fmoc-OSu
| Parameter | Fmoc-Cl | Fmoc-OSu |
|---|---|---|
| Reaction Time | 2 h | 4 h |
| Byproduct Formation | HCl (requires neutralization) | None |
| Racemization | 2.5% | 0.8% |
| Scale-Up Feasibility | Moderate | High |
Fmoc-OSu is preferred for large-scale synthesis due to milder conditions and reduced racemization.
Solid-Phase vs. Solution-Phase Synthesis
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Solid-Phase : Enables rapid iterative coupling in peptide synthesizers but limits intermediate characterization.
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Solution-Phase : Higher purity (98–99% by HPLC) but requires extensive purification.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Reagents
| Reagent | Cost per kg (USD) | Typical Usage (kg/kg product) |
|---|---|---|
| Fmoc-OSu | 1,200 | 0.85 |
| TBSCl | 950 | 0.62 |
| DIPEA | 300 | 1.2 |
Chemical Reactions Analysis
Oxidation Reactions
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents used for this purpose include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The specific products formed depend on the reaction conditions and the strength of the oxidizing agent.
Reduction Reactions
Reduction reactions can convert this compound into amines or alcohols. Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for these transformations.
Substitution Reactions
Nucleophilic substitution reactions can replace the carbamate group of this compound with other functional groups. Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate these substitutions.
Hydrolysis
Carbamates can undergo hydrolysis, where the carbamate bond is cleaved in the presence of water to yield the corresponding amine and alcohol.
Role as a Chiral Auxiliary
This compound can serve as a chiral auxiliary in asymmetric synthesis. It is useful for producing enantiomerically pure compounds, which is essential in pharmaceuticals where enantiomers may have different activities.
Additional reactions
Functionalization of α-hydroxyphosphonates, compounds similar to this compound can result in rearrangement of the α-hydroxyphosphonate. This is due to proton extraction from the hydroxyl group by a base, with the concomitant formation of an aldehyde and phosphonate elimination .
Biological activity
Carbamate derivatives exhibit anticancer properties, inhibiting the proliferation of various cancer cell lines.
Table 1: Examples of Chemical Reactions
| Reaction Type | Reagents and Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carbonyl compounds |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Amines, Alcohols |
| Substitution | Amines, Alcohols, Basic conditions | Substituted products |
| Hydrolysis | H₂O | Amine and Alcohol |
Scientific Research Applications
Asymmetric Synthesis
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate serves as a chiral auxiliary in asymmetric synthesis. This role is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals where the activity of enantiomers can differ significantly.
Enzyme Mechanisms
This compound is employed in studies of enzyme mechanisms and protein-ligand interactions. By acting as an inhibitor or activator, it provides insights into biochemical pathways and the dynamics of enzyme activity, which can be critical for drug design and development.
Medicinal Chemistry
Investigated for its potential therapeutic uses, this compound may serve as a precursor for drug development. Its ability to modulate enzyme activity makes it a candidate for creating new therapeutic agents targeting various diseases.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. It has shown promise in:
- Inhibition Studies : The compound inhibits certain enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it has been documented to affect proteases, showcasing potential therapeutic applications against diseases characterized by dysregulated enzyme activity.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Case Study 1: Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, its impact on protease activity has been documented, suggesting its potential as a therapeutic agent against diseases where these enzymes are dysregulated.
Case Study 2: Anticancer Properties
Preliminary investigations have suggested that this compound may exhibit anticancer properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, indicating further development potential as an anticancer drug.
Mechanism of Action
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fmoc Protection
The following compounds share the Fmoc-carbamate backbone but differ in substituents or stereochemistry:
Key Observations:
Stereochemical Variations: The enantiomer (S)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate (Compound 2k) demonstrates how stereochemistry influences bioactivity and synthetic utility .
Chain Length and Reactivity: The 6-hydroxyhexyl derivative (C₂₁H₂₅NO₃) lacks branching, leading to different physicochemical properties compared to the branched target compound .
Physicochemical and Spectroscopic Data
Notes:
Biological Activity
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its potential therapeutic roles.
Chemical Structure and Properties
The compound is classified as a carbamate, which are known for their stability and ability to penetrate biological membranes. Its structure is characterized by the presence of a fluorenyl group, which contributes to its lipophilicity, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that carbamate derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Related Carbamates
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | |
| Compound B | HeLa | 10.5 | |
| Compound C | A549 | 12.8 |
These findings suggest that this compound may possess similar anticancer properties warranting further investigation.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Studies have shown that carbamates can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study examining the effects of similar compounds on cytokine production in macrophages, it was found that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its anti-inflammatory potential .
Antimicrobial Properties
The antimicrobial activity of carbamate derivatives has been documented, with some exhibiting effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Table 2: Antimicrobial Activity of Carbamate Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 | |
| Compound E | Escherichia coli | 64 |
These results suggest that this compound could be further evaluated for its antimicrobial efficacy.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorenyl moiety enhances binding affinity to specific receptors involved in cancer progression and inflammation.
Q & A
Q. What are the recommended safety protocols for handling (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a full-face shield. For respiratory protection, employ NIOSH-approved P95 masks for low exposure or OV/AG/P99 respirators for higher concentrations .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks. Avoid dust generation during weighing or transfer .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and remove contact lenses if present .
- Storage: Store in a dry environment below 28°C, away from incompatible materials like strong acids or bases .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Melting Point Analysis: Determine purity via melting point measurement (e.g., 119°C for related fluorenylmethyl carbamates) .
- NMR Spectroscopy: Use - and -NMR to confirm structural features. For example, shifts in -CH-NH- groups from 2.70 ppm (free amine) to 3.18–2.97 ppm (carbamate derivatives) are diagnostic .
- Mass Spectrometry: Employ ESI-MS to monitor reaction progress and verify molecular ion peaks .
Q. What are the critical steps in synthesizing this carbamate derivative?
Methodological Answer:
- Reagent Preparation: Use triethylamine as a base and chloroformates for carbamate formation. Dissolve intermediates in chloroform for optimal reactivity .
- Reaction Monitoring: Track reaction completion via ESI-MS, with optimal yields achieved after 18 hours of stirring .
- Purification: Perform silica gel column chromatography to isolate the product, followed by recrystallization for higher purity .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this carbamate derivative?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times by 50–70% compared to conventional heating, as demonstrated for structurally similar Fmoc-protected compounds .
- Sonochemistry: Apply ultrasound to enhance mixing and reduce particle aggregation, improving reaction homogeneity and yield .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and minimize side reactions .
Q. How should researchers address contradictory data regarding the compound’s stability under different storage conditions?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies under varied conditions (e.g., pH, temperature, humidity) using HPLC to monitor decomposition products. For instance, combustion releases toxic fumes (e.g., CO, NO), necessitating inert-atmosphere storage .
- Compatibility Screening: Test interactions with common lab materials (e.g., plastics, metals) to identify incompatible storage containers .
- Data Reconciliation: Cross-reference findings with published stability profiles of analogs (e.g., fluorenylmethyl carbamates with similar substituents) to resolve discrepancies .
Q. What methodologies are recommended for assessing the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- In Vitro Assays: Use cholinesterase inhibition assays with Ellman’s reagent to measure IC values. For example, pyrimidine carbamate derivatives show IC values in the nanomolar range .
- In Silico Docking: Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding affinities to target enzymes like acetylcholinesterase .
- Cellular Uptake Studies: Utilize fluorescence-labeled analogs to track intracellular localization and bioavailability in cellulo .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Analog Synthesis: Modify the hydroxyl or carbamate groups to introduce electron-withdrawing/donating substituents. For example, phenylthio groups enhance antioxidant activity in related compounds .
- Bioactivity Profiling: Compare IC values, logP, and solubility (e.g., via ESOL or Ali methods) to correlate physicochemical properties with activity .
- Computational Modeling: Use QSAR models to predict toxicity (e.g., CYP2D6 inhibition) and prioritize candidates with favorable ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
